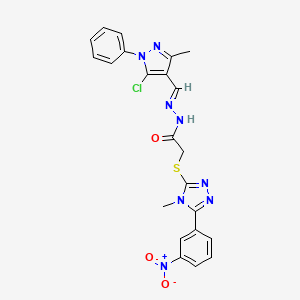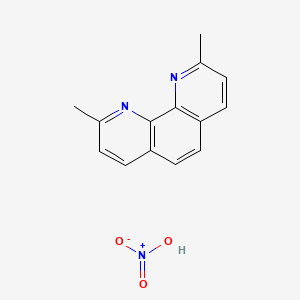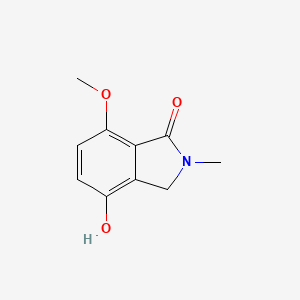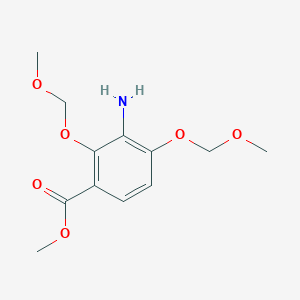![molecular formula C34H18 B12621497 3,6-Bis[(4-ethynylphenyl)ethynyl]phenanthrene CAS No. 918778-87-7](/img/structure/B12621497.png)
3,6-Bis[(4-ethynylphenyl)ethynyl]phenanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Bis[(4-ethynylphenyl)ethynyl]phenanthrene is a chemical compound with the molecular formula C34H18 It is known for its unique structure, which includes phenanthrene and ethynylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis[(4-ethynylphenyl)ethynyl]phenanthrene typically involves the coupling of 3,6-dibromophenanthrene with 4-ethynylphenylacetylene. This reaction is often carried out using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. The reaction conditions usually include a palladium catalyst, a copper co-catalyst, and a base, such as triethylamine, in an inert atmosphere like nitrogen or argon.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3,6-Bis[(4-ethynylphenyl)ethynyl]phenanthrene can undergo various types of chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The phenanthrene core can be reduced under specific conditions.
Substitution: The phenyl and ethynyl groups can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl groups may yield diketones, while reduction of the phenanthrene core can produce dihydrophenanthrene derivatives.
科学的研究の応用
3,6-Bis[(4-ethynylphenyl)ethynyl]phenanthrene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for potential biological activities, such as anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism by which 3,6-Bis[(4-ethynylphenyl)ethynyl]phenanthrene exerts its effects is primarily through its interaction with molecular targets and pathways. For instance, its ethynyl groups can form strong bonds with metal surfaces, making it useful in surface chemistry and catalysis. Additionally, its phenanthrene core can interact with biological macromolecules, potentially influencing cellular processes.
類似化合物との比較
Similar Compounds
1,4-Bis[(4-ethynylphenyl)ethynyl]benzene: Similar in structure but with a benzene core instead of phenanthrene.
2,7-Bis[(4-ethynylphenyl)ethynyl]pyrene: Contains a pyrene core, offering different electronic properties.
Ruthenium(II)-bis(4′-(4-ethynylphenyl)-2,2′6′,2″-terpyridine): A ruthenium complex with ethynylphenyl groups, used in supramolecular chemistry.
Uniqueness
3,6-Bis[(4-ethynylphenyl)ethynyl]phenanthrene is unique due to its phenanthrene core, which provides distinct electronic and structural properties compared to similar compounds with benzene or pyrene cores. This uniqueness makes it valuable in specific applications, such as organic electronics and advanced material synthesis.
特性
CAS番号 |
918778-87-7 |
|---|---|
分子式 |
C34H18 |
分子量 |
426.5 g/mol |
IUPAC名 |
3,6-bis[2-(4-ethynylphenyl)ethynyl]phenanthrene |
InChI |
InChI=1S/C34H18/c1-3-25-5-9-27(10-6-25)13-15-29-17-19-31-21-22-32-20-18-30(24-34(32)33(31)23-29)16-14-28-11-7-26(4-2)8-12-28/h1-2,5-12,17-24H |
InChIキー |
AXDRECHDDXXGJB-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC=C(C=C1)C#CC2=CC3=C(C=CC4=C3C=C(C=C4)C#CC5=CC=C(C=C5)C#C)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methoxy-N-methyl-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine](/img/structure/B12621427.png)
![N-(3-((4-bromo-2-methylphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12621431.png)



![5-[10-(3,5-Dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol;ethanol](/img/structure/B12621458.png)

![4-[(6-oxo-1H-pyrimidin-2-yl)amino]benzoic acid](/img/structure/B12621466.png)
![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B12621478.png)

![Benzaldehyde, 5-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro-](/img/structure/B12621489.png)
![2-iodo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide](/img/structure/B12621490.png)

